Bis(indenyl)dimethylzirconium

Description

BenchChem offers high-quality Bis(indenyl)dimethylzirconium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(indenyl)dimethylzirconium including the price, delivery time, and more detailed information at info@benchchem.com.

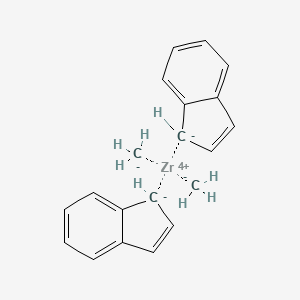

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbanide;5H-inden-5-ide;zirconium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXXPOPDMJRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Zr | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579258 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49596-04-5 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Bis(indenyl)dimethylzirconium in Organometallic Catalysis

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(indenyl)dimethylzirconium

Bis(indenyl)dimethylzirconium, (Ind)₂ZrMe₂, is a prominent organometallic compound belonging to the metallocene family. Its significance lies primarily in its role as a precursor to highly active catalysts for olefin polymerization.[1] The indenyl ligand, with its fused benzene ring, imparts unique electronic and steric properties to the zirconium center compared to its cyclopentadienyl analogue, influencing catalytic activity and polymer properties. This guide provides a comprehensive overview of the synthesis, handling, and detailed characterization of bis(indenyl)dimethylzirconium, tailored for researchers and professionals in chemistry and drug development.

Synthesis: A Multi-Step Approach to a Highly Reactive Compound

The synthesis of bis(indenyl)dimethylzirconium is a classic example of organometallic preparation that requires rigorous anaerobic and anhydrous conditions. The most common route involves a salt metathesis reaction, which can be broken down into two principal stages: the deprotonation of indene to form the indenyl anion, followed by the reaction with a zirconium tetrachloride precursor and subsequent methylation.

Core Reaction Scheme

The overall synthesis can be summarized by the following two-step process:

-

Formation of the Bis(indenyl)zirconium Dichloride Intermediate: 2 C₉H₈ + 2 n-BuLi → 2 Li(C₉H₇) + 2 C₄H₁₀ 2 Li(C₉H₇) + ZrCl₄ → (C₉H₇)₂ZrCl₂ + 2 LiCl

-

Methylation of the Intermediate: (C₉H₇)₂ZrCl₂ + 2 MeLi (or MeMgBr) → (C₉H₇)₂Zr(CH₃)₂ + 2 LiCl (or MgBrCl)

Expert Insights: Rationale Behind Experimental Design

The success of this synthesis hinges on the meticulous exclusion of air and moisture, as both the organolithium reagents and the final product are highly sensitive.[1] The use of Schlenk line or glovebox techniques is mandatory.[2][3][4]

-

Solvent Selection: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used for the initial deprotonation and reaction with ZrCl₄. THF is particularly effective as it can coordinate to the zirconium center, forming soluble adducts like ZrCl₄(THF)₂, which facilitates a homogeneous reaction.[4][5] Toluene is also a common solvent, especially during the isolation and purification stages.[2][4]

-

Deprotonation Agent: n-Butyllithium (n-BuLi) is a strong, commercially available base that efficiently deprotonates the relatively acidic methylene protons of indene (pKa ≈ 20 in DMSO). The reaction is typically performed at low temperatures (e.g., -78 °C) to control exothermicity and prevent side reactions.

-

Methylating Agent: Methyllithium (MeLi) or methylmagnesium bromide (MeMgBr) are common choices for replacing the chloride ligands with methyl groups. The choice between them can depend on availability and desired workup procedure.

Detailed Experimental Protocol: Synthesis of (Ind)₂ZrMe₂

All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dried solvents and glassware.[2][3]

Part A: Synthesis of Bis(indenyl)zirconium Dichloride

-

In a Schlenk flask, dissolve freshly distilled indene (2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2 equivalents, typically a 1.6 M solution in hexanes) dropwise to the stirred solution. A color change to dark red or brown-beige indicates the formation of the indenyl lithium salt.[2] Allow the mixture to warm to room temperature and stir for several hours to ensure complete deprotonation.

-

In a separate Schlenk flask, create a slurry of zirconium tetrachloride (ZrCl₄, 1 equivalent) in anhydrous THF or toluene.[2][5]

-

Cool the ZrCl₄ slurry to -78 °C and slowly add the indenyl lithium solution via cannula transfer.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. A color change to yellow or orange is typically observed.[2][5]

-

The resulting bis(indenyl)zirconium dichloride can be isolated by filtration, though it is often used in situ for the subsequent methylation step.

Part B: Methylation to Form Bis(indenyl)dimethylzirconium

-

Cool the solution or slurry of bis(indenyl)zirconium dichloride from Part A to -78 °C.

-

Slowly add methyllithium or methylmagnesium bromide (2 equivalents) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under vacuum.

-

Extract the product into a non-polar solvent like pentane or toluene, and filter to remove the lithium chloride salt.

-

Concentrate the filtrate and cool to induce crystallization. The product is typically isolated as a light yellow powder.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of bis(indenyl)dimethylzirconium.

Safety and Handling of Organozirconium Compounds

Organozirconium compounds, including (Ind)₂ZrMe₂, are air and moisture sensitive.[1] The reagents used in their synthesis pose significant hazards:

-

n-Butyllithium and Methyllithium: Pyrophoric liquids that can ignite spontaneously on contact with air. Handle only under an inert atmosphere.

-

Zirconium Tetrachloride: Corrosive and reacts violently with water.

-

Zirconium Powder (if handled): The fine powder can be pyrophoric and may ignite spontaneously.[6]

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work in a well-ventilated fume hood or glovebox.[7]

Spill and Fire Management: In case of fire, use a Class D fire extinguisher (e.g., powdered limestone or dry sand). DO NOT USE WATER , as it can react violently with both the organometallic reagents and burning zirconium metal.[8][9]

Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the successful synthesis of bis(indenyl)dimethylzirconium and to assess its purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀Zr | [1] |

| Molecular Weight | 351.6 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 106 °C | [1] |

| Sensitivity | Air and moisture sensitive | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing the structure of (Ind)₂ZrMe₂ in solution.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the methyl groups and the protons on the indenyl ligands. The methyl protons typically appear as a sharp singlet, while the indenyl protons give rise to a more complex set of multiplets in the aromatic and vinylic regions of the spectrum. Dynamic NMR studies can be employed to investigate the rotation of the indenyl ligands, which can be rapid at room temperature.[10]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing characteristic signals for the methyl carbons and the distinct carbons of the indenyl ligand framework.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It allows for the precise determination of bond lengths, bond angles, and the overall geometry of the molecule. For substituted bis(indenyl) systems, X-ray crystallography is crucial for distinguishing between racemic and meso diastereomers, which often exhibit different catalytic properties.[2][11] While the parent (Ind)₂ZrMe₂ is achiral, crystallographic studies confirm the bent metallocene structure.[12]

Elemental Analysis

Combustion analysis is used to determine the weight percentages of carbon and hydrogen in the sample. The experimental values should match the calculated values for the chemical formula C₂₀H₂₀Zr, providing a confirmation of the compound's elemental composition and purity.[1]

-

Calculated for C₂₀H₂₀Zr: C, 68.34%; H, 5.73%

-

Typical Purity Specification: C, 66.6–70.0%; H, 5.6–5.9%[1]

Characterization Workflow

Caption: Standard workflow for the characterization of organometallic compounds.

Conclusion

The synthesis of bis(indenyl)dimethylzirconium is a well-established yet demanding procedure that serves as a gateway to a rich field of organometallic chemistry and catalysis. Its successful preparation requires a firm grasp of air-sensitive techniques and careful attention to reaction conditions. The subsequent characterization, employing a suite of spectroscopic and analytical methods, is crucial for verifying the integrity of the compound. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and characterize this important catalytic precursor, enabling further innovations in polymer science and beyond.

References

-

Ereztech. (n.d.). Bis(indenyl)dimethylzirconium. Retrieved from [Link]

-

Mazzanti, M., et al. (2022). Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Waymouth, R. M., et al. (2005). Dynamic NMR Studies of Cationic Bis(2-phenylindenyl)zirconium Pyridyl Complexes: Evidence for syn Conformers in Solution. Organometallics, 24, 5828-5835. Retrieved from [Link]

-

Rytter, E., et al. (2009). Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. Dalton Transactions. Retrieved from [Link]

-

Brintzinger, H. H., et al. (1985). Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. Journal of Organometallic Chemistry, 288(1), 63-67. Retrieved from [Link]

-

Ereztech. (n.d.). Bis(indenyl)dimethylzirconium | Dimethylbis(indenyl)zirconium | C20H20Zr. Retrieved from [Link]

-

Rausch, M. D., et al. (1980). Molecular structures of the bis(.eta.5-indenyl)dimethyl derivatives of titanium, zirconium, and hafnium. Inorganic Chemistry, 19(11), 3281-3284. Retrieved from [Link]

-

Herberhold, M., et al. (2003). Zirconium bis-indenyl compounds. Synthesis and X-ray crystallography study of 1- and 2-substituted bis(R-indenyl)zirconium dichloride metallocenes. ResearchGate. Retrieved from [Link]

-

Island Pyrochemical Industries. (n.d.). SAFETY INFORMATION Zirconium Powder, Wetted. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Zirconium compounds (as Zr). Retrieved from [Link]

-

Alleima. (n.d.). SAFETY INFORMATION SHEET (SIS) FOR ZIRCONIUM AND ZIRCONIUM ALLOYS. Retrieved from [Link]

-

Tilley, T. D., et al. (2012). Synthesis and Reactivity Studies of Benzo-Substituted Bis(indenyl) Iron and Zirconium Complexes: The Difference a Methyl Group Can Make. Organometallics, 31(8), 2977-2989. Retrieved from [Link]

-

American Elements. (n.d.). Dimethylbis(indenyl)zirconium. Retrieved from [Link]

-

Mazzanti, M., et al. (2022). Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride. MDPI. Retrieved from [Link]

-

Mazzanti, M., et al. (2022). Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zirconium. PubChem Compound Summary for CID 23995. Retrieved from [Link]

Sources

- 1. Bis(indenyl)dimethylzirconium | (Ind)2ZrMe2 | (C9H7)2Zr(CH3)2 – Ereztech [ereztech.com]

- 2. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Zirconium | Zr | CID 23995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. alleima.com [alleima.com]

- 10. emich.edu [emich.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Bis(indenyl)dimethylzirconium

Introduction

Bis(indenyl)dimethylzirconium, scientifically known as Zirconium, bis[(1,2,3,3a,7a-η)-1H-inden-1-yl]dimethyl-, is a prominent organometallic compound within the metallocene family.[1] Its significance in academic and industrial research, particularly in the realm of catalysis, stems from the unique electronic and steric properties imparted by its indenyl ligands. This guide provides a comprehensive overview of its core physical and chemical characteristics, tailored for researchers, scientists, and professionals in drug development and related scientific fields.

PART 1: Core Physical Properties and Structure

Bis(indenyl)dimethylzirconium typically presents as an off-white or light yellow crystalline powder.[1][2] It is sensitive to both air and moisture, necessitating handling and storage under inert atmospheric conditions.[2][3]

Table 1: Key Physical Properties of Bis(indenyl)dimethylzirconium

| Property | Value |

| Molecular Formula | C₂₀H₂₀Zr[2] |

| Molecular Weight | 351.60 g/mol [4] |

| Melting Point | 106 °C[3][4] |

| Appearance | Off-white to light yellow powder[1][2] |

| Solubility | Insoluble in water[3] |

| Sensitivity | Air and moisture sensitive[1][2] |

The molecular structure of bis(indenyl)dimethylzirconium features a central zirconium atom bonded to two indenyl ligands and two methyl groups. The indenyl ligands, which are bicyclic aromatic systems, can adopt different bonding modes, influencing the compound's reactivity. The orientation of these ligands can result in rac and meso isomers, which can be challenging to separate but have distinct catalytic behaviors.[5][6]

Caption: Simplified molecular structure of Bis(indenyl)dimethylzirconium.

PART 2: Chemical Properties and Reactivity

The chemical behavior of bis(indenyl)dimethylzirconium is largely dictated by the zirconium-carbon bonds and the nature of the indenyl ligands.

Catalytic Activity

A primary application of bis(indenyl)dimethylzirconium is as a precatalyst in olefin polymerization, such as for ethylene/propylene solution copolymerization.[1] In its native state, it is inactive and requires activation by a cocatalyst, typically methylaluminoxane (MAO) or a borane compound.[1][6] This activation process involves the abstraction of a methyl group from the zirconium center, generating a cationic and catalytically active species.[7]

The indenyl ligand plays a crucial role in the high catalytic activity of the corresponding zirconium cation.[7][8] It enhances the orbital interaction between the ethylene molecule and the zirconium center, a key factor in its high polymerization yield.[7][8]

Caption: Workflow of catalyst activation and olefin polymerization.

Synthesis and Reactivity

The synthesis of bis(indenyl)zirconium complexes often involves the reaction of a dilithium salt of a bis(indenyl)ethane with a zirconium tetrachloride adduct.[9] The synthesis of substituted bis(indenyl)zirconium dichlorides can be achieved through a salt metathesis reaction of indenyl lithium salts with zirconium tetrachloride.[10] The reactivity of these complexes can be tuned by introducing substituents on the indenyl ligands. For instance, silyl-substituted bis[indenyl]zirconium(IV) dichlorides have been synthesized and studied for ethene polymerization.[10]

The reactivity of bis(indenyl)dimethylzirconium is also characterized by its interactions with other chemical species. For example, it can undergo methyl group transfer to carbocations.[11]

PART 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are crucial techniques for the characterization of bis(indenyl)dimethylzirconium and its derivatives.[12]

-

¹H and ¹³C NMR spectroscopy provides detailed structural information, and dynamic NMR studies can reveal conformational changes in solution.[13][14] For instance, ¹H NMR spectra can confirm the presence of different isomers, such as rac and meso forms.[5]

-

FT-IR spectroscopy helps in identifying the characteristic vibrational frequencies of the molecule. The metal atom and substituents influence the vibrational frequencies observed in the IR spectra.[12]

Conclusion

Bis(indenyl)dimethylzirconium is a versatile organometallic compound with significant applications in catalysis. Its physical and chemical properties are intricately linked to its molecular structure, particularly the nature of the indenyl ligands. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective utilization in research and industrial applications.

References

-

Ereztech. Bis(indenyl)dimethylzirconium. [Link]

-

Ereztech. Bis(indenyl)dimethylzirconium | Dimethylbis(indenyl)zirconium | C20H20Zr. [Link]

-

PubChem. Dimethylsilylbis(indenyl) zirconium dichloride. [Link]

-

National Center for Biotechnology Information. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride. [Link]

-

American Elements. Dimethylbis(indenyl)zirconium. [Link]

-

KOPS - University of Konstanz. VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. [Link]

-

American Elements. Dimethylbis(indenyl)zirconium CAS #: 49596-04-5. [Link]

-

ResearchGate. Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. [Link]

-

ACS Publications. Dynamic NMR Studies of Cationic Bis(2-phenylindenyl)zirconium Pyridyl Complexes: Evidence for syn Conformers in Solution. [Link]

-

Mayr's Database of Reactivity Parameters. Molecule Dimethyl bis(indenyl)zirconium(IV). [Link]

-

PubMed. Explaining the High Catalytic Activity in Bis(indenyl)methyl Zirconium Cation Using Combined EDA-NOCV/QTAIM Approach. [Link]

-

MDPI. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties. [Link]

-

ResearchGate. Explaining the High Catalytic Activity in Bis(indenyl)methyl Zirconium Cation Using Combined EDA‐NOCV/QTAIM Approach | Request PDF. [Link]

-

ACS Publications. Synthesis and Reactivity Studies of Benzo-Substituted Bis(indenyl) Iron and Zirconium Complexes: The Difference a Methyl Group Can Make. [Link]

-

PubMed. Zirconium bis(indenyl) sandwich complexes with an unprecedented indenyl coordination mode and their role in the reactivity of the parent bent-metallocenes: a detailed DFT mechanistic study. [Link]

-

PubMed. Analysis of NMR and FT-IR spectra on the bis(substituted cyclopentadienyl)dichlorides of titanium and zirconium. [Link]

-

Icahn School of Medicine at Mount Sinai. Synthesis, spectral and antibacterial studies of bis(cyclopentadienyl) titanium(IV)/zirconium(IV) and mono(cyclopentadienyl)titanium(IV) complexes of antipyrine Schiff bases. [Link]

Sources

- 1. Bis(indenyl)dimethylzirconium | (Ind)2ZrMe2 | (C9H7)2Zr(CH3)2 – Ereztech [ereztech.com]

- 2. strem.com [strem.com]

- 3. americanelements.com [americanelements.com]

- 4. Bis(indenyl)dimethylzirconium | Dimethylbis(indenyl)zirconium | C20H20Zr - Ereztech [ereztech.com]

- 5. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties | MDPI [mdpi.com]

- 7. Explaining the High Catalytic Activity in Bis(indenyl)methyl Zirconium Cation Using Combined EDA-NOCV/QTAIM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. researchgate.net [researchgate.net]

- 11. Mayr's Database Of Reactivity Parameters - MoleculeDimethyl bis(indenyl)zirconium(IV) [cup.lmu.de]

- 12. Analysis of NMR and FT-IR spectra on the bis(substituted cyclopentadienyl)dichlorides of titanium and zirconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. emich.edu [emich.edu]

- 14. scholars.mssm.edu [scholars.mssm.edu]

Introduction: Rolipram, a Prototypical Tool for cAMP Signaling Research

An In-depth Technical Guide to the Research Applications of 4-(3-cyclopentoxy-4-methoxyphenyl)pyrrolidin-2-one (Rolipram)

A Note on Chemical Identification: The compound 4-(3-cyclopentoxy-4-methoxyphenyl)pyrrolidin-2-one is widely known in the scientific community as Rolipram. While the CAS number 49596-04-5 was provided for this topic, public databases and chemical suppliers primarily associate that number with an organometallic compound, Bis(indenyl)dimethylzirconium.[1][2] The established CAS number for Rolipram is 61413-54-5.[3] Given the requested focus on signaling pathways, drug development, and biological research, this guide is dedicated to Rolipram, a compound whose profile aligns with the core scientific requirements of the prompt.

Rolipram is a selective, second-generation phosphodiesterase 4 (PDE4) inhibitor that has served as a cornerstone research tool for decades.[4][5] Initially developed by Schering AG in the early 1990s as a potential antidepressant, its clinical utility was hampered by a narrow therapeutic window and significant side effects, notably nausea and emesis.[5][6][7] Despite its failure to reach the market, Rolipram's well-characterized mechanism of action and potent biological effects have made it an invaluable probe for elucidating the role of the cyclic AMP (cAMP) signaling pathway in a vast array of physiological and pathological processes.[5][7] It remains a benchmark compound for the development of newer, more tolerable PDE4 inhibitors.[4] This guide provides an in-depth overview of Rolipram's mechanism, its diverse applications in preclinical research, and detailed protocols for its use in laboratory settings.

Core Mechanism of Action: Amplifying the cAMP Signal

The biological effects of Rolipram stem directly from its ability to modulate intracellular levels of the second messenger cAMP. Phosphodiesterases (PDEs) are a superfamily of enzymes that terminate cAMP and/or cGMP signaling by hydrolyzing them into their inactive 5'-monophosphate forms.[6][8]

Rolipram selectively targets PDE4, the predominant cAMP-specific PDE found in immune cells (such as macrophages, neutrophils, and T-lymphocytes) and cells of the central nervous system (CNS), including neurons and glia.[9][10] By inhibiting PDE4, Rolipram prevents the breakdown of cAMP, leading to its accumulation within the cell.[11][12] This elevation in cAMP has two major downstream consequences:

-

Activation of Protein Kinase A (PKA): Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates a multitude of substrate proteins. A key target is the cAMP Response Element-Binding protein (CREB) . Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in synaptic plasticity, neurogenesis, and long-term memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).[7]

-

Modulation of Inflammatory Responses: In immune cells, elevated cAMP exerts potent anti-inflammatory effects. It interferes with the activation of key inflammatory transcription factors like NF-κB , thereby suppressing the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[9][12]

Figure 2: Experimental workflow for testing Rolipram in a neuropathic pain model.

Step-by-Step Methodology:

-

Animal Acclimatization & Baseline: Acclimate male Sprague-Dawley rats to the testing environment and handling for 3-5 days. Measure baseline paw withdrawal thresholds using von Frey filaments.

-

Neuropathy Induction: Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) on four alternate days (e.g., days 1, 3, 5, 7) to induce peripheral neuropathy. [9]3. Confirmation of Hyperalgesia: On day 20 post-initial injection, confirm the development of significant mechanical hyperalgesia (a decreased paw withdrawal threshold) compared to baseline.

-

Rolipram Administration: Prepare Rolipram in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80). Administer the therapeutic dose (e.g., 3 mg/kg, i.p.) or vehicle control. [9]5. Behavioral Assessment: Measure the mechanical withdrawal threshold at set time points after Rolipram injection (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect. [9][11]6. Molecular Analysis (Optional): At the time of peak effect (e.g., 1 hour post-injection), animals can be euthanized, and L1-L6 DRGs collected. Tissues can be processed for Western blot to quantify levels of p-NFκB, TNF-α, and IL-1β or for qPCR to measure gene expression. [9]

Protocol 2: In Vivo Assessment of Rolipram in a Mouse Model of Memory Consolidation

This protocol outlines the use of Rolipram to enhance memory in a novel object recognition (NOR) task.

Step-by-Step Methodology:

-

Animal Handling & Habituation: Handle male C57BL/6J mice for 1-2 minutes daily for 3 days. On the following 2 days, habituate them to the empty testing arena for 5-10 minutes each day.

-

Training (T1): Place the mouse in the arena containing two identical objects. Allow the mouse to explore for a set period (e.g., 10 minutes). Record the time spent exploring each object.

-

Rolipram Administration: Immediately following the training session, administer Rolipram (e.g., 0.1 µmol/kg, s.c.) or vehicle. [13]The subcutaneous route is often chosen to avoid first-pass metabolism. [13]The timing is critical; administration during the consolidation phase is key for observing effects on long-term memory.

-

Retention Test (T2): After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring the familiar (F) and novel (N) objects during the first 5 minutes of the test session. Calculate a discrimination index (DI) or ratio index (RI), typically as (Time_N - Time_F) / (Time_N + Time_F). A significantly positive DI indicates successful memory of the familiar object. Compare the DI between Rolipram- and vehicle-treated groups.

Quantitative Data Summary

The efficacy of Rolipram varies depending on the PDE4 subtype and the experimental model system.

| Parameter | Value | Context | Reference(s) |

| IC₅₀ vs. PDE4A | ~3 nM | Activity against immunopurified enzyme | [14][15] |

| IC₅₀ vs. PDE4B | ~130 nM | Activity against immunopurified enzyme | [14][15] |

| IC₅₀ vs. PDE4D | ~240 nM | Activity against immunopurified enzyme | [14][15] |

| IC₅₀ vs. TNF-α production | ~25.9 nM | LPS-induced production in J774 cells | [15] |

| Effective Dose (Neuropathic Pain) | 3 mg/kg, i.p. | Reversal of hyperalgesia in rats | [9][11] |

| Effective Dose (Neuroprotection) | 1.0 mg/kg, s.c. | Optimal preservation of neurons/axons post-SCI in rats | [10][16] |

| Effective Dose (Memory Enhancement) | 0.1 µmol/kg, s.c. | Enhancement of long-term memory in mice | [13] |

Limitations and Future Perspective

The primary barrier to Rolipram's clinical translation is its dose-limiting side effects, particularly nausea and vomiting. [7]This is thought to be related to its inhibition of the PDE4D isoform and its interaction with a high-affinity rolipram binding site (HARBS). [4]These adverse effects created a therapeutic window that was too narrow for effective and tolerable dosing in humans. [5] However, the proof-of-concept established by Rolipram has been instrumental. It validated PDE4 as a druggable target for a wide range of CNS and inflammatory disorders. This has spurred the development of second- and third-generation PDE4 inhibitors (e.g., Roflumilast, Apremilast, Crisaborole) with improved side-effect profiles, leading to approved drugs for COPD, psoriatic arthritis, and atopic dermatitis. [4][17][18]In the research domain, Rolipram remains the gold-standard tool for investigating cAMP-mediated processes, offering a potent and well-characterized method to probe the function of the PDE4 enzyme in health and disease. [7]

Conclusion

4-(3-cyclopentoxy-4-methoxyphenyl)pyrrolidin-2-one, or Rolipram, is far more than a failed clinical candidate; it is a foundational research tool that has profoundly shaped our understanding of cAMP signaling. Its applications in neuroscience have illuminated pathways crucial for memory, neuroprotection, and mood, while its effects in immunology have paved the way for novel anti-inflammatory strategies. For researchers and drug developers, Rolipram continues to be an essential compound for validating new hypotheses and benchmarking the next generation of therapeutics targeting the intricate network of phosphodiesterase enzymes.

References

-

Kim, D. H., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Molecular Neuroscience, 10, 37. [Link]

-

Kim, D. H., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. National Center for Biotechnology Information. [Link]

-

Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE, 7(9), e44935. [Link]

-

Zhu, J., et al. (2001). The antidepressant and antiinflammatory effects of rolipram in the central nervous system. CNS Drug Reviews, 7(4), 387-398. [Link]

-

Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. ResearchGate. [Link]

-

Monfort, P., et al. (2004). The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging. Journal of Neuroscience, 24(35), 7740-7744. [Link]

-

Raker, V. K., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5029. [Link]

-

Zhang, R., et al. (2021). Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. ResearchGate. [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. Cognitive Vitality Reports. Retrieved from [Link]

-

Wikipedia. (n.d.). Rolipram. Wikipedia. Retrieved from [Link]

-

Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1404169. [Link]

-

Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. National Center for Biotechnology Information. [Link]

-

Mondal, D., et al. (2023). Vesicle-Encapsulated Rolipram (PDE4 Inhibitor) and Its Anticancer Activity. ACS Applied Bio Materials, 6(11), 4725-4735. [Link]

-

Barad, M., et al. (1998). Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory. Proceedings of the National Academy of Sciences, 95(25), 15020-15025. [Link]

-

Monfort, P., et al. (2004). The type IV-specific phosphodiesterase inhibitor rolipram and its effect on hippocampal long-term potentiation and synaptic tagging. Journal of Neuroscience, 24(35), 7740-7744. [Link]

-

CenterWatch. (n.d.). The Phosphodiesterase 4 Inhibitor Roflumilast as an Adjunct to Antidepressants in Major Depressive Disorder Patients. CenterWatch. Retrieved from [Link]

-

MedPath. (n.d.). Rolipram. MedPath. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Ereztech. (n.d.). Bis(indenyl)dimethylzirconium. Ereztech. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one;... PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(3-(cyclo-pentyloxy)-4-methoxy phenyl)pyrrolidin-2-one (rolipram). ResearchGate. Retrieved from [Link]

-

Toscano, E. C., et al. (2016). Rolipram treatment during consolidation ameliorates long-term object location memory in aged male mice. Neurobiology of Aging, 48, 12-16. [Link]

-

National Center for Biotechnology Information. (n.d.). (4s)-4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentyl-[3-(3-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]methanone. PubChem. Retrieved from [Link]

-

BAC Reports. (n.d.). Dimethylbis-(indenyl)-zirconium (CAS 49596-04-5) Market Research Report 2025. bacreports.com. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [3-(3-Cyclopentyloxy-4-methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. ResearchGate. Retrieved from [Link]

-

Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(11), 2163-2174. [Link]

-

MDPI. (n.d.). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. MDPI. Retrieved from [Link]

Sources

- 1. Bis(indenyl)dimethylzirconium | (Ind)2ZrMe2 | (C9H7)2Zr(CH3)2 – Ereztech [ereztech.com]

- 2. marketpublishers.com [marketpublishers.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rolipram - Wikipedia [en.wikipedia.org]

- 6. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. immune-system-research.com [immune-system-research.com]

- 16. researchgate.net [researchgate.net]

- 17. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

Molecular structure of Bis(indenyl)dimethylzirconium

An In-Depth Technical Guide to the Molecular Structure of Bis(indenyl)dimethylzirconium

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of bis(indenyl)dimethylzirconium, a significant organometallic compound with applications in catalysis. Our exploration will delve into its synthesis, structural features, and spectroscopic characterization, offering insights grounded in established scientific principles and experimental observations.

Introduction: The Significance of Bis(indenyl)dimethylzirconium

Bis(indenyl)dimethylzirconium, with the chemical formula (C₉H₇)₂Zr(CH₃)₂, is a member of the metallocene family, a class of organometallic compounds that have revolutionized the field of catalysis, particularly in olefin polymerization.[1][2] The indenyl ligand, a bicyclic aromatic system, imparts unique steric and electronic properties to the zirconium center compared to its more common cyclopentadienyl analogue. These properties influence the catalytic activity and selectivity of the resulting complexes, making bis(indenyl)dimethylzirconium and its derivatives subjects of intense research.[3][4] Understanding the intricacies of its molecular structure is paramount to harnessing its full potential in synthetic chemistry.

Elucidating the Molecular Architecture

The molecular structure of bis(indenyl)dimethylzirconium is characterized by a central zirconium atom in a +4 oxidation state, coordinated to two indenyl ligands and two methyl groups. The overall geometry around the zirconium center is a distorted tetrahedron.

Hapticity and Coordination of the Indenyl Ligands

A critical aspect of the indenyl ligand's coordination to the zirconium center is its hapticity, which describes the number of atoms in the ligand that are bonded to the metal. In bis(indenyl)dimethylzirconium, the indenyl ligands typically coordinate in an η⁵ fashion, meaning that five carbon atoms of the five-membered ring of the indenyl system are bonded to the zirconium atom.[5] This η⁵-coordination is a key feature of many catalytically active metallocenes. However, theoretical studies, particularly DFT calculations, have shown that the indenyl ligand can exhibit fluxional behavior, potentially adopting other coordination modes such as η³ or even η¹ under certain conditions, which can have significant implications for the compound's reactivity.[5]

The orientation of the two indenyl ligands relative to each other can lead to rotational isomers, which can influence the steric environment around the metal center.

Key Structural Parameters: A Data-Driven Perspective

| Parameter | Expected Value | Significance |

| Zr-C (methyl) bond length | ~2.26 Å | Reflects the strength of the sigma bond between zirconium and the methyl carbon.[1] |

| Zr-C (indenyl) bond lengths | ~2.50 - 2.60 Å | The variation in these bond lengths indicates the nature of the π-coordination of the indenyl ligand. |

| C-Zr-C (methyl) angle | ~95-100° | This angle is a key determinant of the steric accessibility of the methyl groups for subsequent reactions. |

| Centroid-Zr-Centroid angle | ~130-135° | The angle between the centroids of the two indenyl rings defines the "bite angle" of the metallocene, which is crucial for its catalytic properties. |

Table 1: Predicted key structural parameters for bis(indenyl)dimethylzirconium based on analogous structures and theoretical models.

The interplay of these structural parameters dictates the overall shape and electronic environment of the molecule, which in turn governs its reactivity.

Figure 1: A 2D representation of the molecular structure of bis(indenyl)dimethylzirconium.

Synthesis and Characterization: A Practical Approach

The synthesis of bis(indenyl)dimethylzirconium is typically achieved through a two-step process, starting from indene. The rationale behind this synthetic strategy is the facile deprotonation of indene to form the indenyl anion, which is a potent nucleophile for the substitution of chloride ligands on a zirconium precursor.

Experimental Protocol: Synthesis of Bis(indenyl)dimethylzirconium

Step 1: Formation of Indenyl Lithium

-

To a solution of freshly distilled indene in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a stoichiometric equivalent of a strong base, typically n-butyllithium, at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation, resulting in a solution of indenyl lithium.

Causality: The acidic proton of indene is readily abstracted by the strong base, forming the aromatic and highly stable indenyl anion. The use of anhydrous and inert conditions is critical to prevent quenching of the organolithium reagent and the indenyl anion.

Step 2: Metathesis with Zirconium Tetrachloride

-

In a separate reaction vessel, prepare a slurry of zirconium tetrachloride (ZrCl₄) in an anhydrous, non-coordinating solvent like toluene or dichloromethane under an inert atmosphere.

-

Slowly add the freshly prepared solution of indenyl lithium (2 equivalents) to the ZrCl₄ slurry at low temperature.

-

Allow the reaction to warm to room temperature and stir overnight. The formation of a precipitate (lithium chloride) is typically observed.

-

Filter the reaction mixture to remove the LiCl precipitate. The filtrate contains bis(indenyl)zirconium dichloride.

Causality: The indenyl anion acts as a nucleophile, displacing two chloride ligands from the zirconium center in a salt metathesis reaction to form the more stable Zr-C bonds.

Step 3: Methylation of Bis(indenyl)zirconium Dichloride

-

To the solution of bis(indenyl)zirconium dichloride, add two equivalents of a methylating agent, such as methyllithium (CH₃Li) or methylmagnesium bromide (CH₃MgBr), at low temperature.

-

Allow the reaction to proceed for several hours, during which the remaining chloride ligands are replaced by methyl groups.

-

The resulting bis(indenyl)dimethylzirconium can be isolated and purified by standard techniques such as crystallization or sublimation.[8]

Causality: The organolithium or Grignard reagent provides a nucleophilic methyl group that displaces the remaining chloride ligands, completing the synthesis of the target molecule.

Figure 2: A simplified workflow for the synthesis of bis(indenyl)dimethylzirconium.

Spectroscopic Validation: Confirming the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and elucidating the structure of bis(indenyl)dimethylzirconium in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the indenyl ligands and the methyl groups. The protons on the five-membered ring of the indenyl ligand will appear as distinct multiplets, while the protons on the six-membered aromatic ring will resonate in the aromatic region. The two methyl groups attached to the zirconium will give rise to a sharp singlet, typically in the upfield region of the spectrum due to the shielding effect of the metal center. The integration of these signals should correspond to the expected proton count of the molecule.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further confirmation of the structure, with distinct resonances for the different carbon environments in the indenyl ligands and a characteristic signal for the methyl carbons.

Reactivity and Applications: A Catalyst's Core

The primary application of bis(indenyl)dimethylzirconium lies in its role as a precatalyst for olefin polymerization.[9] Upon activation with a cocatalyst, typically a methylaluminoxane (MAO) or a borate, one of the methyl groups is abstracted, generating a highly electrophilic and catalytically active cationic zirconium species.[2] This cationic complex is the key intermediate that initiates and propagates the polymerization of olefins.

The nature of the indenyl ligands, with their extended π-system and steric bulk, plays a crucial role in determining the properties of the resulting polymer, such as its molecular weight, stereoregularity, and comonomer incorporation.[3]

Furthermore, the Zr-C bonds in bis(indenyl)dimethylzirconium are reactive towards a variety of electrophiles, allowing for further functionalization and the synthesis of more complex organometallic structures.[8]

Conclusion: A Versatile Building Block in Modern Chemistry

Bis(indenyl)dimethylzirconium stands as a testament to the intricate relationship between molecular structure and chemical reactivity. Its unique architecture, characterized by the η⁵-coordination of its indenyl ligands and the presence of reactive methyl groups, makes it a valuable tool for chemists in both academic and industrial research. A thorough understanding of its synthesis, structural parameters, and spectroscopic signatures is essential for its effective application in catalysis and beyond, paving the way for the development of new materials and synthetic methodologies.

References

-

DIMETHYLSILYLBIS(INDENYL)HAFNIUM DIMETHYL . gsrs.ncats.nih.gov. [Link]

-

Ligand exchange in zirconocene dichloride–diethylzinc bimetallic systems . ChemRxiv. [Link]

-

Supporting information for Zirconium Complexes Supported by a Ferrocene-Based Ligand as Redox Switches for Hydroamination Reactions . The Royal Society of Chemistry. [Link]

-

Zirconium bis(indenyl) sandwich complexes with an unprecedented indenyl coordination mode and their role in the reactivity of the parent bent-metallocenes: A detailed DFT mechanistic study . ULisboa Research Portal. [Link]

-

Zirconium-91 Chemical Shifts and Line Widths as Indicators of Coordination Geometry Distortions in Zirconocene Complexes . ACS Publications. [Link]

-

Investigation of Zr-C, Zr-N, and Potential Agostic Interactions in an Organozirconium Complex by Experimental Electron Density A . pubs.acs.org. [Link]

-

Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene . RSC Publishing. [Link]

-

VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge . KOPS. [Link]

-

Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties . MDPI. [Link]

-

Zirconium bis-indenyl compounds. Synthesis and X-ray crystallography study of 1- and 2-substituted bis(R-indenyl)zirconium dichloride metallocenes . ResearchGate. [Link]

-

Zirconium indenylamido complexes: Synthesis and reactivity: Crystal structure of [Zr(Ind)2(NC3H6)2] . ResearchGate. [Link]

-

group 4 complexes containing tridentate diamido donor ligands . DSpace@MIT. [Link]

-

Bis(indenyl)dimethylzirconium | (Ind)2ZrMe2 | (C9H7)2Zr(CH3)2 – Ereztech . ereztech.com. [Link]

-

Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides . ResearchGate. [Link]

-

Synthesis, Characterization, and Polymerization Properties of Bis(2-menthylindenyl)zirconium Dichloride and Bis(2-menthyl-4,7-dimethylindenyl)zirconium Dichloride . Sci-Hub. [Link]

-

Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory . NIH. [Link]

-

Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride . NIH. [Link]

-

Contents . The Royal Society of Chemistry. [Link]

-

Explaining the High Catalytic Activity in Bis(indenyl)methyl Zirconium Cation Using Combined EDA-NOCV/QTAIM Approach . PubMed. [Link]

-

(PDF) Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory . ResearchGate. [Link]

-

Bis(indenyl)dimethylhafnium(IV) | CAS#:49596-06-7 | Chemsrc . chemsrc.com. [Link]

-

(PDF) Crystal structure of bis(η-cyclopentadienyl)(2,3-diethylbutane-1,4-diyl)hafnium(IV) . researchgate.net. [Link]

-

Electrophile-Functionalized Metallocene Intermediates. Application in the Diastereoselective Synthesis of a Tetramethyldisiloxane-Bridged C2-Symmetric ansa-Zirconocene Dibromide . ACS Publications. [Link]

-

Molecular structures of the bis(.eta.5-indenyl)dimethyl derivatives of titanium, zirconium, and hafnium . ACS Publications. [Link]

-

Molecular structures of the bis(.eta.5-indenyl)dimethyl derivatives of titanium, zirconium, and hafnium . Semantic Scholar. [Link]

-

Zirconium Permethylpentalene Amidinate Complexes: Characterization, Bonding, and Olefin Polymerization Catalysis . ACS Publications. [Link]

-

The X-ray crystal structures of three bis(cyclopentadienyl)titanium(IV) derivatives . Monash University. [Link]

-

INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information . FDA. [Link]

-

Bis(cyclopentadienyl)dimethyltitanium | C12H16Ti | CID 14833055 . PubChem. [Link]

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) . MDPI. [Link]

Sources

- 1. Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Explaining the High Catalytic Activity in Bis(indenyl)methyl Zirconium Cation Using Combined EDA-NOCV/QTAIM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01912K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dimethylsilylbis(indenyl)hafnium dimethyl | C22H24HfSi | CID 119058020 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indenyl Ligand's Electronic Signature in Zirconocene Complexes: A Technical Guide for Researchers

Abstract

The indenyl ligand, a structural analogue of the ubiquitous cyclopentadienyl (Cp) ligand, imparts unique electronic properties to zirconocene complexes, profoundly influencing their reactivity and catalytic prowess, particularly in the realm of olefin polymerization. This technical guide provides an in-depth exploration of the electronic characteristics of indenyl ligands within the zirconocene framework. We will dissect the subtle yet significant electronic differences between indenyl and cyclopentadienyl ligands, elucidate the mechanistic underpinnings of the "indenyl effect," and provide detailed protocols for the synthesis and electrochemical analysis of these remarkable catalysts. This document is intended to serve as a comprehensive resource for researchers and professionals in organometallic chemistry, catalysis, and polymer science, offering both foundational knowledge and practical insights to accelerate discovery and innovation.

Introduction: Beyond Cyclopentadienyl—The Allure of the Indenyl Ligand

Zirconocene complexes, featuring a central zirconium atom sandwiched between two cyclopentadienyl-type ligands, are workhorses in modern catalysis, most notably as precursors for single-site olefin polymerization catalysts.[1] The electronic environment of the zirconium center, which is dictated by the nature of its ligands, is a critical determinant of the catalyst's activity, stereoselectivity, and the properties of the resulting polymer.[1] While cyclopentadienyl (Cp) has been the ligand of choice for decades, the indenyl ligand, with its fused benzene ring, offers a powerful tool for fine-tuning the electronic and steric properties of the zirconocene catalyst.

The annulated benzene ring in the indenyl ligand introduces electronic perturbations that distinguish it from the simpler Cp ligand. This guide will delve into these electronic nuances, exploring how they manifest in the reactivity of indenyl zirconocene complexes and how they can be harnessed for catalyst design.

The Electronic Character of the Indenyl Ligand: A Comparative Analysis

At first glance, the indenyl anion appears to be a simple derivative of the cyclopentadienyl anion. However, the fusion of the benzene ring to the five-membered ring introduces significant electronic consequences.

Enhanced Electron-Donating Ability

Contrary to what might be intuitively expected from the presence of an aromatic benzene ring, the indenyl ligand is generally considered to be a better electron donor than the cyclopentadienyl ligand. This is attributed to the higher energy of the highest occupied molecular orbital (HOMO) of the indenyl anion compared to the Cp anion. This increased electron-donating capacity enriches the electron density at the zirconium center.

The "Indenyl Effect": A Manifestation of Electronic Flexibility

One of the most defining characteristics of indenyl complexes is the "indenyl effect," which refers to the markedly enhanced rates of associative substitution reactions compared to their cyclopentadienyl counterparts.[2] This phenomenon is a direct consequence of the indenyl ligand's ability to undergo a facile haptotropic shift, from an η⁵-coordination mode (where all five carbons of the five-membered ring are bonded to the metal) to an η³-coordination mode (where only three carbons are bonded).[2]

This η⁵-to-η³ rearrangement is energetically more favorable for the indenyl ligand than for the Cp ligand because the aromaticity of the fused benzene ring is restored in the η³-indenyl intermediate, thus stabilizing it.[2] This facile ring slippage opens up a coordination site on the metal, facilitating the associative binding of an incoming substrate, which is the rate-determining step in many catalytic cycles.

Synthesis of Indenyl Zirconocene Complexes: A Step-by-Step Protocol

The synthesis of indenyl zirconocene complexes typically involves the reaction of an indenyl lithium or Grignard reagent with a zirconium tetrachloride source. Here, we provide a representative protocol for the synthesis of rac-ethylenebis(indenyl)zirconium dichloride, a classic ansa-zirconocene.

Synthesis of rac-Ethylenebis(indenyl)zirconium Dichloride

This procedure outlines the synthesis of the bridged ligand followed by metallation.

Part A: Synthesis of 1,2-Bis(indenyl)ethane

-

Indene Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve indene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi) solution in hexanes to the cooled indene solution with vigorous stirring. The solution will typically turn from colorless to a deep red or orange, indicating the formation of the indenyl anion. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Coupling Reaction: Cool the solution of indenyl lithium back to -78 °C. Slowly add 0.5 equivalents of 1,2-dibromoethane dissolved in anhydrous THF.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the organic layer with diethyl ether or dichloromethane. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude 1,2-bis(indenyl)ethane ligand. The product can be further purified by column chromatography or recrystallization.

Part B: Metallation to form rac-Ethylenebis(indenyl)zirconium Dichloride

-

Ligand Deprotonation: Dissolve the 1,2-bis(indenyl)ethane ligand in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere. Cool the solution to -78 °C.

-

Dilithiation: Slowly add two equivalents of n-BuLi solution to the cooled ligand solution. Stir at -78 °C for 1 hour, then warm to room temperature and stir for 4 hours to ensure complete formation of the dianion.

-

Reaction with ZrCl₄: In a separate Schlenk flask, create a slurry of one equivalent of zirconium tetrachloride (ZrCl₄) in anhydrous toluene or dichloromethane. Cool this slurry to -78 °C.

-

Complexation: Slowly add the solution of the dilithiated ligand to the cold slurry of ZrCl₄ via cannula transfer. A color change is typically observed.

-

Isolation: Allow the reaction mixture to warm to room temperature and stir overnight. The resulting mixture will contain a mixture of the rac and meso isomers. The solvent is then removed under vacuum. The solid residue is washed with a non-polar solvent like hexane to remove unreacted starting materials. The desired rac isomer can often be preferentially precipitated or crystallized from a suitable solvent mixture (e.g., dichloromethane/hexane), taking advantage of its lower solubility compared to the meso isomer.[3]

Caption: Synthetic workflow for rac-ethylenebis(indenyl)zirconium dichloride.

Probing the Electronic Properties: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the electronic properties of organometallic complexes. It provides information about the redox potentials of the metal center, which are directly related to the electron-donating or -withdrawing nature of the ligands. A more electron-rich metal center is easier to oxidize, resulting in a lower oxidation potential.

Experimental Protocol for Cyclic Voltammetry of a Zirconocene Complex

1. Preparation of the Electrolyte Solution:

-

Prepare a solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄), in a dry, deoxygenated solvent such as dichloromethane, THF, or acetonitrile.

2. Electrochemical Cell Setup:

-

Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., a platinum wire).

-

Ensure all components are thoroughly cleaned and dried.

3. Sample Preparation:

-

Dissolve the zirconocene complex in the electrolyte solution to a concentration of approximately 1-5 mM.

-

It is common to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), for accurate potential referencing.

4. Deoxygenation:

-

Purge the sample solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.[4]

5. Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan a range that encompasses the expected redox events for the zirconocene complex.

-

Set the scan rate, typically starting at 100 mV/s.

-

Initiate the potential sweep and record the resulting cyclic voltammogram (a plot of current vs. potential).

6. Data Analysis:

-

From the cyclic voltammogram, determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

The half-wave potential (E₁/₂), which is a good approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.

-

Reference the measured potentials to the internal standard (e.g., Fc/Fc⁺).

Caption: Relationship between indenyl ligand electronics and catalytic activity.

Conclusion

The indenyl ligand offers a rich platform for the design of zirconocene complexes with tailored electronic properties. Its enhanced electron-donating ability and unique capacity for haptotropic shifts, encapsulated in the "indenyl effect," distinguish it from the more conventional cyclopentadienyl ligand. By judiciously selecting substituents on the indenyl framework, researchers can fine-tune the electron density at the zirconium center, thereby controlling the catalytic activity of these complexes in applications such as olefin polymerization. The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the vast potential of indenyl zirconocenes in catalysis and materials science.

References

-

Bochmann, M. (2010). The Chemistry of Catalyst Activation: The Case of Group 4 Polymerization Catalysts. Organometallics, 29(21), 4711-4740. [Link]

-

Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. [Link]

-

Chirik, P. J. (2006). The “Indenyl Effect” in Zirconocene Dihydride Chemistry. Organometallics, 25(22), 5235-5237. [Link]

-

Resconi, L., Cavallo, L., Fait, A., & Piemontesi, F. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253-1346. [Link]

-

Wild, F. R. W. P., Wasiucionek, M., Huttner, G., & Brintzinger, H. H. (1985). ansa-metallocene derivatives: VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridged tetrahydroindenyl ligands. Journal of Organometallic Chemistry, 288(1), 63-67. [Link]

-

Kissinger, P. T., & Heineman, W. R. (1983). Cyclic voltammetry. Journal of Chemical Education, 60(9), 702. [Link]

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner's guide to cyclic voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

-

Song, F., Cannon, R. D., & Bochmann, M. (2003). Zirconocene-catalyzed propene polymerization: a quenched-flow kinetic study. Journal of the American Chemical Society, 125(25), 7641-7653. [Link]

-

Bradley, C. A., Veiros, L. F., Pun, D., Lobkovsky, E., Keresztes, I., & Chirik, P. J. (2004). Synthesis and Characterization of Zirconium and Iron Complexes Containing Substituted Indenyl Ligands: Evaluation of Steric and Electronic Parameters. Organometallics, 23(26), 6211-6223. [Link]

-

Chen, Y. X., & Marks, T. J. (2000). Cocatalysts for metal-catalyzed olefin polymerization: activators, activation processes, and structure-activity relationships. Chemical reviews, 100(4), 1391-1434. [Link]

-

O'Connor, J. M., & Casey, C. P. (1987). Ring-slippage chemistry of transition-metal cyclopentadienyl and indenyl complexes. Chemical reviews, 87(2), 307-318. [Link]

-

Halterman, R. L. (1992). Synthesis and applications of chiral cyclopentadienylmetal complexes. Chemical reviews, 92(5), 965-994. [Link]

-

Spaleck, W., Küber, F., Winter, A., Rohrmann, J., Bachmann, B., Antberg, M., ... & Herrmann, W. A. (1994). The influence of aromatic substituents on the polymerization behavior of bridged zirconocene catalysts. Organometallics, 13(3), 954-963. [Link]

-

Collins, S., Kuntz, B. A., & Taylor, N. J. (1993). Stoichiometric and catalytic reactions of the 14-electron zirconocene cation [(. eta. 5-C5H5) 2ZrMe]+. Mechanistic aspects of zirconocene-catalyzed olefin polymerization. Journal of the American Chemical Society, 115(1), 17-25. [Link]

-

Waymouth, R. M., & Coates, G. W. (1995). Stereoselective polymerization of α-olefins with chiral metallocene catalysts. Chemical reviews, 95(6), 2041-2068. [Link]

-

Brintzinger, H. H., Fischer, D., Mülhaupt, R., Rieger, B., & Waymouth, R. M. (1995). Stereospecific olefin polymerization with chiral metallocene catalysts. Angewandte Chemie International Edition in English, 34(11), 1143-1170. [Link]

-

Alt, H. G., & Köppl, A. (2000). Effect of the nature of metallocene complexes of group IV metals on their performance in catalytic ethylene and propylene polymerization. Chemical reviews, 100(4), 1205-1222. [Link]

-

Transition metal indenyl complex. (2023, December 1). In Wikipedia. [Link]

-

Diamond, G. M., Rodewald, S., & Jordan, R. F. (1995). Efficient Synthesis of rac-(Ethylenebis(indenyl))ZrX2 Complexes via Amine Elimination. Organometallics, 14(11), 5-7. [Link]

-

Collins, S., Gauthier, W. J., Holden, D. A., Kuntz, B. A., Taylor, N. J., & Ward, D. G. (1991). X-ray crystal structures of meso-and rac-(ethylenebis (. eta. 5-indenyl)) zirconium dichloride. Organometallics, 10(7), 2061-2068. [Link]

-

Nifant'ev, I. E., & Ivchenko, P. V. (1997). Ansa-metallocenes of titanium, zirconium and hafnium with silicon-bridged ligands. Russian Chemical Reviews, 66(5), 365. [Link]

-

Jutzi, P., & Redeker, T. (1996). Silyl-substituted indenyl ligands and their use in the synthesis of ansa-zirconocene complexes. Journal of Organometallic Chemistry, 521(1-2), 163-172. [Link]

-

Pietikäinen, P., & Seppälä, J. (1995). Separation of meso and racemic isomers of ethylenebis (indenyl) zirconium dichloride by fractional crystallization. Journal of organometallic chemistry, 487(1-2), 7-9. [Link]

-

Hollis, T. K., Burdett, J. K., & Bosnich, B. (1993). The indenyl effect: structural and theoretical studies. Organometallics, 12(10), 3385-3388. [Link]

Sources

The Dawn of a New Era in Olefin Polymerization: Early Research on Bis(indenyl)dimethylzirconium Catalysts

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift from Ziegler-Natta Catalysis

For decades, the landscape of polyolefin production was dominated by heterogeneous Ziegler-Natta catalysts. While revolutionary, these multi-site catalysts offered limited control over polymer microstructure, resulting in materials with broad molecular weight distributions and inconsistent comonomer incorporation. The early 1980s marked a pivotal turning point with the emergence of a new class of soluble, single-site catalysts: metallocenes. Among these, bis(indenyl)dimethylzirconium and its dichloride precursor, when activated with methylaluminoxane (MAO), demonstrated unprecedented activities in olefin polymerization, heralding a new era of precision in polymer synthesis.[1][2] This technical guide delves into the foundational research on these remarkable catalysts, providing insights into their synthesis, activation, and the mechanistic principles that govern their high efficacy.

The Genesis of a Catalyst: Synthesis and Characterization of Bis(indenyl)zirconium Complexes

The synthesis of bis(indenyl)zirconium dichloride, the common precursor to the active dimethyl catalyst, was a key area of early investigation. The general approach involves a salt metathesis reaction between a lithium indenide and a zirconium tetrachloride source.[3] Pioneering work by Brintzinger and colleagues in the mid-1980s established robust synthetic routes to ansa-metallocenes, including ethylene-bridged bis(indenyl) systems, which provided crucial insights into controlling the catalyst's stereochemistry.[4][5]

Experimental Protocol: Synthesis of rac-Ethylenebis(1-indenyl)zirconium Dichloride

This protocol is adapted from the early work of Brintzinger and co-workers, which laid the groundwork for the synthesis of chiral ansa-zirconocenes.[4]

Step 1: Preparation of the Dilithium Salt of Bis(indenyl)ethane

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,2-bis(indenyl)ethane in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-butyllithium (in hexanes) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of the dilithium salt, which typically precipitates as a solid.

Step 2: Reaction with Zirconium Tetrachloride

-

In a separate Schlenk flask, prepare a slurry of zirconium tetrachloride tetrahydrofuran complex (ZrCl₄(THF)₂) in anhydrous toluene.

-

Cool the ZrCl₄(THF)₂ slurry to -78 °C.

-

Transfer the dilithium salt suspension to the ZrCl₄(THF)₂ slurry via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Isolation

-

Remove the solvent under vacuum to yield a solid residue.

-

Extract the residue with dichloromethane and filter to remove lithium chloride.

-

Concentrate the filtrate and cool to induce crystallization.

-

Isolate the rac-ethylenebis(1-indenyl)zirconium dichloride as a yellow, air-stable solid by filtration.

Characterization: Early characterization relied heavily on ¹H NMR spectroscopy and mass spectrometry to confirm the structure and isomeric purity (rac- vs. meso-) of the synthesized complexes.[4]

From Dichloride to Dimethyl: The Final Precursor

The catalytically active precursor, bis(indenyl)dimethylzirconium, is readily prepared from the corresponding dichloride by reaction with a methylating agent, such as methyllithium, in an ethereal solvent. This straightforward salt metathesis reaction proceeds with high yield.

Caption: Synthetic pathway to bis(indenyl)dimethylzirconium.

The Role of Methylaluminoxane (MAO): Unlocking Catalytic Activity

A crucial breakthrough in the field was the discovery by Kaminsky and Sinn that methylaluminoxane (MAO), an oligomeric species derived from the controlled hydrolysis of trimethylaluminium, could activate metallocene dichlorides to produce extraordinarily active polymerization catalysts.[6][7] Early research established that a large excess of MAO, often with Al/Zr ratios exceeding 1000:1, was necessary to achieve maximum activity.[6]

The precise mechanism of activation by MAO was a subject of intense early investigation. It is now generally understood that MAO performs several critical functions:

-

Alkylation: MAO methylates the bis(indenyl)zirconium dichloride to the dimethyl derivative.

-

Abstraction: A key step is the abstraction of a methyl group from the dimethylzirconium species by the Lewis acidic aluminum centers in MAO. This generates a highly electrophilic, 14-electron cationic zirconium species, [L₂ZrCH₃]⁺, which is the active catalyst.

-

Anion Sequestration: The resulting MAO-based counteranion is weakly coordinating, which is essential for allowing the olefin monomer to access the cationic zirconium center.

-

Scavenging: MAO effectively scavenges impurities (e.g., water, oxygen) from the reaction medium that would otherwise deactivate the sensitive catalyst.

Caption: Activation of the zirconocene precatalyst by MAO.

Early Performance in Olefin Polymerization: A Quantitative Leap

The polymerization activities achieved with bis(indenyl)zirconium/MAO systems were orders of magnitude higher than those of conventional Ziegler-Natta catalysts. Early reports from Kaminsky's group highlighted these remarkable activities for ethylene polymerization.

| Catalyst System | Polymerization Temperature (°C) | Al/Zr Molar Ratio | Activity (kg PE / (mol Zr * h)) | Molecular Weight ( g/mol ) | Polydispersity Index (Mw/Mn) |

| (Ind)₂ZrCl₂/MAO | 20 | 2000 | 8,000 | 105,000 | ~2.0 |

| (Ind)₂ZrCl₂/MAO | 70 | 2000 | 25,000 | 65,000 | ~2.1 |

Data adapted from early publications by Kaminsky and Sinn.[6]

These early results demonstrated not only the high activity but also the single-site nature of the catalyst, as evidenced by the narrow molecular weight distributions (polydispersity index close to 2.0). This level of control was a significant advancement, allowing for the production of more uniform polymers with predictable properties.

Stereochemical Control in Propylene Polymerization

The work of Ewen in the mid-1980s was instrumental in demonstrating the potential for stereochemical control in propylene polymerization using metallocene catalysts.[8][9] It was shown that the geometry of the bis(indenyl) ligand framework directly influences the stereochemistry of the resulting polypropylene.

-

Chiral, C₂-symmetric ansa-zirconocenes , such as rac-ethylenebis(1-indenyl)zirconium dichloride, were found to produce highly isotactic polypropylene. The rigid, chiral environment around the zirconium center forces the incoming propylene monomer to adopt a specific orientation before insertion, leading to a regular arrangement of the methyl groups in the polymer chain.[7]

-

Achiral, Cₛ-symmetric ansa-zirconocenes , or meso isomers, on the other hand, produced atactic polypropylene, with a random distribution of methyl group stereocenters.[7]

This ability to tailor the catalyst structure to control polymer tacticity was a groundbreaking discovery, opening up possibilities for producing a wide range of polypropylene grades with customized properties.

Conclusion: A Foundation for Modern Polymer Chemistry